An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanopiperidine-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanopiperidine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a molecule. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. 4-Cyanopiperidine-4-carboxylic acid is a key heterocyclic building block, a Cα,Cα-disubstituted amino acid analog, frequently utilized in the synthesis of complex biologically active molecules, including potent opioid receptor modulators.[1] A comprehensive understanding of its intrinsic properties is therefore not merely an academic exercise but a strategic imperative for any research program leveraging this scaffold.
This guide provides an in-depth analysis of the core physicochemical properties of 4-Cyanopiperidine-4-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, provide validated protocols for property determination, and ground all claims in authoritative references.
Molecular and Structural Foundation
The starting point for any physicochemical assessment is a precise understanding of the molecule's structure and fundamental identifiers.
Chemical Structure:
The structure reveals a piperidine ring substituted at the 4-position with both a carboxylic acid and a nitrile group. This unique geminal disubstitution creates a chiral center and imparts distinct electronic and steric properties. The molecule possesses both an acidic center (the carboxylic acid) and a basic center (the secondary amine of the piperidine ring), making it a zwitterionic compound under certain pH conditions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 4-cyanopiperidine-4-carboxylic acid | - |
| CAS Number | 1205750-37-3 (for Hydrochloride Salt) | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| Canonical SMILES | C1CNCC(C1)(C#N)C(=O)O | - |
| InChI | InChI=1S/C7H10N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-4H2,(H,10,11) | - |
| InChIKey | YFGYAFULEXCRTH-UHFFFAOYSA-N | - |
Note: The free base is less commonly available commercially than its hydrochloride salt or N-protected derivatives.
Ionization Behavior: The pKa Constant
The acid dissociation constant, or pKa, is arguably the most influential physicochemical parameter for a drug candidate.[4][5] It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and interactions with biological targets.[6] As a zwitterionic compound, 4-Cyanopiperidine-4-carboxylic acid has two distinct pKa values.
-
pKa₁ (Carboxylic Acid): The first pKa corresponds to the deprotonation of the carboxylic acid group (-COOH -> -COO⁻). For aliphatic carboxylic acids, this value typically falls in the range of 2-5.
-
pKa₂ (Piperidine Nitrogen): The second pKa relates to the protonation of the secondary amine in the piperidine ring (-NH- -> -NH₂⁺-). For saturated cyclic amines like piperidine, this value is typically in the 9-11 range.
Understanding these two values allows for the prediction of the dominant ionic species at physiological pH (approx. 7.4). At this pH, the carboxylic acid will be deprotonated (COO⁻) and the piperidine nitrogen will be protonated (NH₂⁺), resulting in a net-neutral zwitterion.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for experimentally determining pKa values.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-Cyanopiperidine-4-carboxylic acid in a known volume of deionized water or a suitable co-solvent if solubility is limited.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa value corresponds to the pH at the midpoint of the steepest part of the curve (the equivalence point). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[8]
Causality: This method directly measures the buffering capacity of the ionizable groups. The regions of shallowest slope on the titration curve represent the points of maximum buffering, where the concentrations of the protonated and deprotonated forms are equal. By the Henderson-Hasselbalch equation, at this point, pH = pKa.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Partition Coefficient (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[9][] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
LogP: Represents the partitioning of the neutral species of the molecule.
-
LogD: Represents the distribution coefficient at a specific pH, accounting for all ionic species. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter.
Given its zwitterionic nature at pH 7.4, 4-Cyanopiperidine-4-carboxylic acid is expected to have a low LogD₇.₄, indicating higher affinity for the aqueous phase than for a lipid phase.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12][13]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Addition: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[14]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([Compound]octanol / [Compound]aqueous)
Causality: This protocol directly simulates the partitioning of a solute between a lipophilic (n-octanol) and an aqueous phase. By ensuring mutual saturation of the phases and allowing sufficient time for equilibrium, the method provides a thermodynamically robust measurement of the compound's intrinsic lipophilicity.
Diagram: Workflow for Shake-Flask LogD Determination
Caption: Workflow for LogD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16] It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This mimics conditions in high-throughput screening assays.[17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. This is a more time-consuming but more accurate measurement, crucial for later-stage development.[14]
Experimental Protocol: Kinetic Solubility by Turbidimetry
Turbidimetry, often performed using nephelometry, is a high-throughput method for assessing kinetic solubility by measuring the scattering of light caused by precipitate formation.[17][18]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Rapidly dilute the DMSO solutions into an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%. This sudden change in solvent environment can induce precipitation for poorly soluble compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitate formation.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[18]
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline.
Causality: This assay is designed to quickly identify solubility liabilities under non-equilibrium conditions that are common in early drug discovery. The use of a DMSO-to-buffer dilution mimics the process of adding a test compound to an aqueous biological assay, providing a highly relevant, albeit not absolute, measure of solubility.
Diagram: Workflow for Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination by turbidimetry.
Analytical Characterization
Confirming the identity, structure, and purity of 4-Cyanopiperidine-4-carboxylic acid is essential. A multi-technique approach is required for comprehensive characterization.[7][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Would show characteristic signals for the non-equivalent piperidine ring protons. The chemical shifts would be influenced by the electron-withdrawing cyano and carboxyl groups.
-
¹³C NMR: Would confirm the number of unique carbon atoms, with distinct signals for the nitrile carbon (C≡N), the carboxyl carbon (C=O), the quaternary carbon at the 4-position, and the four carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[22] Electrospray ionization (ESI) is a suitable technique, and analysis in both positive and negative ion modes would show the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic peaks include a sharp absorption around 2240 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and an N-H stretch from the secondary amine around 3300 cm⁻¹.
Diagram: Integrated Analytical Workflow
Caption: Integrated workflow for analytical characterization.
Summary and Conclusion
4-Cyanopiperidine-4-carboxylic acid is a zwitterionic molecule whose physicochemical properties are dominated by its opposing acidic and basic functional groups.
Table 2: Summary of Physicochemical Properties
| Parameter | Expected Property | Implication for Drug Development |
| pKa₁ (Acidic) | ~2-5 | Fully ionized (anionic) at physiological pH. |
| pKa₂ (Basic) | ~9-11 | Fully ionized (cationic) at physiological pH. |
| Dominant Species | Zwitterionic at pH 7.4 | High aqueous solubility, low passive permeability. |
| LogD₇.₄ | Low / Negative | Predominantly hydrophilic; may require active transport to cross membranes. |
| Aqueous Solubility | High | Favorable for formulation but may indicate poor membrane permeability. |
The high polarity and zwitterionic nature at physiological pH suggest that while this scaffold may exhibit excellent aqueous solubility, its ability to passively diffuse across biological membranes (like the gut wall or the blood-brain barrier) will be limited. This profile makes it an ideal starting point for designing molecules that target extracellular proteins or that are intended to have limited systemic exposure. Conversely, for intracellular targets, medicinal chemists would need to employ strategies such as prodrugs or N-alkylation to mask the polar functional groups and increase lipophilicity.
This guide has outlined the key physicochemical characteristics of 4-Cyanopiperidine-4-carboxylic acid and provided the robust, validated experimental frameworks necessary for their determination. By grounding synthetic efforts in a solid understanding of these foundational properties, researchers can more effectively and efficiently navigate the complex path of drug discovery and development.
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